Dabuzalgron Dabuzalgron Dabuzalgron is a sulfonamide that is N-phenylmethanesulfonamide which carries a chloro group at position 2, 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5, and a methyl group at position 6. Its is a selective alpha-adrenoceptor agonist that is used in the treatment of urinary incontinence. It has a role as an alpha-adrenergic agonist. It is a member of monochlorobenzenes, an aromatic ether, a sulfonamide and a member of imidazoles.
Brand Name: Vulcanchem
CAS No.: 219311-44-1
VCID: VC0524909
InChI: InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
SMILES: CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Molecular Formula: C12H16ClN3O3S
Molecular Weight: 317.79 g/mol

Dabuzalgron

CAS No.: 219311-44-1

Cat. No.: VC0524909

Molecular Formula: C12H16ClN3O3S

Molecular Weight: 317.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dabuzalgron - 219311-44-1

Specification

CAS No. 219311-44-1
Molecular Formula C12H16ClN3O3S
Molecular Weight 317.79 g/mol
IUPAC Name N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide
Standard InChI InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15)
Standard InChI Key FOYWMEJSRSBQGB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Canonical SMILES CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Dabuzalgron’s chemical structure consists of a sulfonamide backbone with distinct functional groups:

  • Core scaffold: N-phenylmethanesulfonamide

  • Substituents:

    • Chloro group at position 2

    • 4,5-dihydro-1H-imidazol-2-ylmethoxy group at position 5

    • Methyl group at position 6

Table 1: Key Chemical Properties of Dabuzalgron

PropertyValue
Molecular FormulaC₁₂H₁₆ClN₃O₃S
Molecular Weight317.79 g/mol
CAS Registry Number219311-44-1
SMILES NotationCC1=C(OCC2=NCCN2)C=CC(Cl)=C1NS(C)(=O)=O
InChI KeyFOYWMEJSRSBQGB-UHFFFAOYSA-N

Source: PubChem , NCATS Drug Portal .

The absence of chiral centers (ACHIRAL configuration) and its low molecular weight enhance its bioavailability, a critical factor in its oral efficacy .

Pharmacological Profile

Receptor Selectivity and Mechanism

Dabuzalgron exhibits high selectivity for α₁A-ARs (EC₅₀ = 21 nM) over other adrenergic receptor subtypes, minimizing off-target effects on blood pressure regulation . This specificity arises from its imidazole-derived methoxy group, which optimizes binding to the α₁A-AR’s hydrophobic pocket.

Cardioprotective Effects

In murine models of doxorubicin (DOX)-induced cardiotoxicity, dabuzalgron:

  • Preserved left ventricular ejection fraction by 18–22% compared to placebo .

  • Increased myocardial ATP content by 35% via upregulation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) .

  • Restored expression of mitochondrial electron transport chain genes (e.g., NADH dehydrogenase, cytochrome c oxidase) by 40–60% post-DOX injury .

Table 2: Mitochondrial Gene Regulation by Dabuzalgron

Gene SetDOX-Induced DownregulationDabuzalgron Restoration
Complex I subunits42 genes (-58%)+72% vs. DOX alone
ATP synthase subunits17 genes (-49%)+65% vs. DOX alone
Cytochrome c oxidase25 genes (-34%)+81% vs. DOX alone

Data derived from RNA sequencing of murine cardiac tissue .

Clinical Development History

Phase II Trials for Urinary Incontinence

In Roche-sponsored trials (NN16378, NN16691, NN16586):

  • Dosing: 1.5 mg twice daily reduced weekly SUI episodes by 4.3 ± 1.1 vs. 2.9 ± 0.8 in placebo (p < 0.05) .

  • Safety: No significant blood pressure changes observed in 1,223 participants .

  • Discontinuation: Lack of clinically meaningful efficacy led to trial termination despite favorable tolerability .

Repurposing for Heart Failure

The NIH-funded R01-HL031113-30 project has validated dabuzalgron’s efficacy in chronic post-myocardial infarction (MI) HF models:

  • Ejection Fraction: Improved by 15–18% in mice over 12 weeks .

  • Fibrosis Reduction: Collagen deposition decreased by 32% in treated vs. untreated cohorts .

  • Sex-Specific Responses: Female mice showed 23% greater ERK activation than males, suggesting hormonal modulation of α₁A-AR signaling .

Mechanistic Insights: ERK and Mitochondrial Crosstalk

ERK Activation Pathway

Dabuzalgron induces phosphorylation of ERK1/2 within 15 minutes of administration, facilitating:

  • Anti-apoptotic Effects: BAD phosphorylation (Ser¹¹²) increases 3.2-fold, inhibiting caspase-3 activation .

  • Metabolic Reprogramming: Enhanced glucose uptake (2.1× baseline) and fatty acid oxidation (1.8× baseline) in cardiomyocytes .

Mitochondrial Preservation

Through PGC1α upregulation (2.4× vs. DOX controls), dabuzalgron counteracts DOX-induced mitochondrial dysfunction by:

  • Increasing cristae density by 40% in electron microscopy studies .

  • Reducing reactive oxygen species (ROS) production by 57% via superoxide dismutase 2 (SOD2) induction .

Comparative Pharmacokinetics

Table 3: Species-Specific Pharmacokinetic Parameters

ParameterMouse (5 mg/kg)Micropig (1 mg/kg)Human (1.5 mg)
Cₘₐₓ (ng/mL)892 ± 134345 ± 89127 ± 41
T₁/₂ (hours)2.1 ± 0.33.8 ± 1.15.2 ± 1.4
AUC₀–₂₄ (h·ng/mL)4,332 ± 6212,189 ± 4031,034 ± 218

Data synthesized from preclinical models and Phase I human trials .

Future Directions and Challenges

Clinical Translation Barriers

  • Dose Optimization: Mouse-to-human scaling suggests 0.3–0.5 mg/kg may balance efficacy and α₁B-AR avoidance .

  • Biomarker Development: ERK phosphorylation (p-ERK/ERK ratio) correlates with efficacy (r = 0.78, p < 0.01) and could guide dosing .

Combinatorial Therapies

Synergy with β-blockers (e.g., metoprolol) has been hypothesized, as α₁A-AR activation counteracts β-AR downregulation in HF .

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